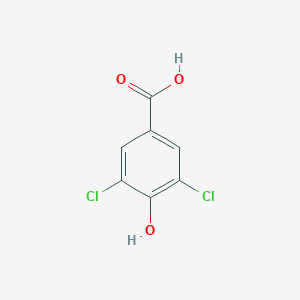

3,5-Dichloro-4-hydroxybenzoic acid

描述

属性

IUPAC Name |

3,5-dichloro-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULKDLUOQCUNOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60186975 | |

| Record name | Benzoic acid, 3,5-dichloro-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3336-41-2 | |

| Record name | 3,5-Dichloro-4-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3336-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3,5-dichloro-4-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003336412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dichloro-4-hydroxybenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3,5-dichloro-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichloro-4-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-Dichloro-4-hydroxybenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8BF62TK9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dichloro-4-hydroxybenzoic Acid for Researchers and Drug Development Professionals

Introduction

3,5-Dichloro-4-hydroxybenzoic acid is a halogenated aromatic compound that serves as a versatile intermediate in organic synthesis.[1] Its structural features, including a carboxylic acid group, a hydroxyl group, and two chlorine atoms on the benzene ring, impart unique reactivity and make it a valuable building block in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its relevance to drug discovery and development.

Physicochemical Properties

This compound is a white to off-white or beige-brown crystalline solid at room temperature.[2] It has limited volatility and is typically handled as a solid.[2] The key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄Cl₂O₃ | |

| Molecular Weight | 207.01 g/mol | |

| Melting Point | 264-266 °C | [3] |

| Boiling Point | Decomposes before boiling | [3] |

| Appearance | White to off-white/beige-brown crystalline powder | [2] |

| Solubility | Very soluble in ethanol and DMSO; limited solubility in water | [2] |

| pKa (predicted) | 3.83 ± 0.10 | [2] |

| CAS Number | 3336-41-2 |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the direct chlorination of 4-hydroxybenzoic acid. The presence of the hydroxyl and carboxyl groups on the benzene ring directs the electrophilic substitution of chlorine to the ortho positions relative to the hydroxyl group.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis from 4-Hydroxybenzoic Acid[2]

This protocol outlines a laboratory-scale synthesis of this compound from 4-hydroxybenzoic acid.

Materials:

-

4-Hydroxybenzoic acid (3.5 g, 0.025 mol)

-

33% Hydrogen peroxide (10 mL)

-

Concentrated hydrochloric acid (10 mL)

-

Water (20 mL)

-

Ethanol (for recrystallization)

Procedure:

-

In a suitable reaction flask, prepare a suspension of 3.5 g (0.025 mol) of 4-hydroxybenzoic acid in 10 mL of hydrochloric acid and 20 mL of water.

-

To this suspension, add 10 mL of 33% hydrogen peroxide.

-

Stir the reaction mixture. The formation of a white precipitate will be observed.

-

Filter the white precipitate and wash it with hot water to remove any unreacted starting materials and inorganic byproducts.

-

Recrystallize the crude product from ethanol to obtain pure, white crystals of this compound.

-

Dry the crystals under vacuum. The expected yield is approximately 3.19 g (63.5%).

Chemical Reactivity

The reactivity of this compound is governed by its three functional groups: the carboxylic acid, the phenolic hydroxyl group, and the chlorinated aromatic ring.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo typical reactions such as esterification and conversion to an acid chloride. Fischer esterification, for example, can be employed to produce the corresponding esters, which may be useful intermediates in further synthetic steps.

Caption: Key reactions of this compound.

Experimental Protocol: Fischer Esterification with Methanol[1][3][6][7][8]

This protocol describes the synthesis of methyl 3,5-dichloro-4-hydroxybenzoate.

Materials:

-

This compound

-

Methanol (anhydrous)

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution (saturated)

-

Sodium chloride solution (saturated)

-

Diethyl ether or Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound in an excess of anhydrous methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

-

The product can be further purified by recrystallization or column chromatography.

Applications in Drug Development

Halogenated benzoic acid derivatives are important precursors in the synthesis of various pharmaceuticals. This compound, in particular, serves as a key intermediate in the preparation of certain antimicrobial agents, most notably those belonging to the quinolone class of antibiotics.[4] The core structure of quinolone antibiotics is often assembled through multi-step synthetic sequences where substituted benzoic acids provide the foundational aromatic ring.

Caption: Role in Quinolone Antibiotic Synthesis.

The general synthetic strategy involves the modification of the carboxylic acid and hydroxyl groups of this compound, followed by the introduction of other functionalities necessary for the subsequent cyclization reactions that form the characteristic bicyclic core of quinolones.

Analytical Characterization

The identity and purity of this compound can be confirmed using a variety of spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[5][6][7][8]

-

O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

O-H stretch (phenol): A broad band around 3400-3650 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O stretch: Absorptions in the 1210-1320 cm⁻¹ range.

-

C-Cl stretch: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is relatively simple due to the symmetry of the molecule.[2][9][10]

-

A singlet for the two equivalent aromatic protons, typically observed downfield due to the deshielding effects of the chlorine and carboxyl groups. The reported chemical shift is around 7.84 ppm.[2]

-

A broad singlet for the acidic proton of the carboxylic acid, which is concentration-dependent and may exchange with D₂O.

-

A singlet for the phenolic hydroxyl proton, which is also exchangeable.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule.[11][12][13][14][15]

-

Carboxylic acid carbon (C=O): In the range of 170-185 ppm.

-

Aromatic carbons:

-

The carbon bearing the carboxyl group.

-

The carbons bearing the chlorine atoms.

-

The carbon bearing the hydroxyl group.

-

The carbons bearing the hydrogen atoms.

-

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 206, with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio).[9][16]

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17] It is advisable to work in a well-ventilated area or a fume hood to avoid inhalation of the powder.[17] In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceuticals. Its well-defined physical and chemical properties, coupled with straightforward synthetic accessibility, make it an important tool for medicinal chemists and drug development professionals. A thorough understanding of its reactivity and analytical characteristics is essential for its effective utilization in the synthesis of complex molecular targets.

References

- Fischer Esterification Procedure. (n.d.).

- Fischer Esterification Procedure. (n.d.).

- Fischer Esterification Procedure. (n.d.).

- Procedure. (n.d.).

- Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem.

- This compound - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase.

- This compound | C7H4Cl2O3 | CID 18749. (n.d.). PubChem.

- This compound. (n.d.). DC Fine Chemicals.

- CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid. (n.d.). Google Patents.

- Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. (n.d.). Journal of Chemical and Pharmaceutical Research.

- Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts.

- This compound - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase.

- This compound - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.

- This compound | CAS#:3336-41-2. (n.d.). Chemsrc.

- 12.7: Interpreting Infrared Spectra. (2024, September 30). Chemistry LibreTexts.

- NMR - Interpretation. (2023, January 29). Chemistry LibreTexts.

- IR spectrum of the product 4-hydroxybenzoic acid. (n.d.). ResearchGate.

- Interpreting Infrared Spectra. (n.d.). Specac Ltd.

- 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. (n.d.). Doc Brown's Chemistry.

- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry.

- Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB. (n.d.). ResearchGate.

- 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315). (n.d.). NP-MRD.

- Quinolone antibiotics. (n.d.). PubMed Central (PMC).

- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.

- This compound. (n.d.). NIST WebBook.

- This compound. (n.d.). NIST WebBook.

- Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. (n.d.).

- A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (n.d.). ResearchGate.

- Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. (2021, December 1). PubMed Central (PMC).

- 3-Amino-5-hydroxybenzoic acid in antibiotic biosynthesis. VI. Directed biosynthesis studies with ansamycin antibiotics. (n.d.). PubMed.

- (PDF) An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. (2025, August 7). ResearchGate.

Sources

- 1. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 2. Page loading... [guidechem.com]

- 3. This compound | CAS#:3336-41-2 | Chemsrc [chemsrc.com]

- 4. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. This compound | C7H4Cl2O3 | CID 18749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. spectrabase.com [spectrabase.com]

- 13. researchgate.net [researchgate.net]

- 14. NP-MRD: 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315) [np-mrd.org]

- 15. organicchemistrydata.org [organicchemistrydata.org]

- 16. This compound [webbook.nist.gov]

- 17. cdhfinechemical.com [cdhfinechemical.com]

Fluspirilene (CAS 3336-41-2): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Fluspirilene, identified by CAS number 3336-41-2, is a long-acting antipsychotic medication belonging to the diphenylbutylpiperidine class of drugs.[1][2] Developed by Janssen Pharmaceutica in 1963, it has been utilized in the treatment of chronic schizophrenia and other psychotic disorders.[3] Marketed under trade names such as Redeptin and Imap, Fluspirilene's primary therapeutic application is in managing the positive symptoms of schizophrenia, including hallucinations and delusions.[1][4] Its unique long-acting formulation, administered via intramuscular injection, offers a significant advantage in patient populations with challenges in adhering to daily medication regimens.[1] This technical guide provides an in-depth overview of the chemical properties, structure, pharmacology, synthesis, and analysis of Fluspirilene, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Fluspirilene is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| CAS Number | 3336-41-2 | [1] |

| IUPAC Name | 8-[4,4-bis(4-fluorophenyl)butyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | [1] |

| Molecular Formula | C₂₉H₃₁F₂N₃O | [1] |

| Molecular Weight | 475.6 g/mol | [1][5] |

| Appearance | White to yellowish amorphous or crystalline solid | [6] |

| Melting Point | 185 - 190 °C | [1][6] |

| Solubility | Water: 10 mg/L (at 25 °C) | [1] |

| DMF: 15 mg/ml | ||

| DMSO: 10 mg/ml | [7] | |

| Ethanol: 0.3 mg/ml | [7] | |

| LogP | 5.86 | |

| pKa (basic) | 7.7, 8.66 | [1] |

Molecular Structure and Elucidation

The molecular structure of Fluspirilene is characterized by a central spiro-piperidine ring system. This core is substituted with a phenyl group at the 1-position of the triazaspiro-decanone moiety and a 4,4-bis(4-fluorophenyl)butyl chain at the 8-position.

Spectroscopic Data

Mass Spectrometry (MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization is a sensitive method for the determination of Fluspirilene in biological matrices.[8] The protonated molecular ion [M+H]⁺ is observed at m/z 476.2.[8] Key product ions for MS/MS analysis are found at m/z 371, 342, and 274, which can be used for quantification and confirmation.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a complete, assigned NMR spectrum is not readily available in the public domain, a patent for a Fluspirilene intermediate provides some characteristic ¹H NMR data. For the intermediate 4,4-bis(4-fluorophenyl)butyl chloride, the following proton signals are reported (200 MHz, CDCl₃): δ 7.06-7.24 (m, 4H), 6.85-7.07 (m, 4H), 3.89 (t, J = 7.9 Hz, 1H), 3.53 (t, J = 6.4 Hz, 2H), 1.99-2.28 (m, 2H), 1.72 (dt, J = 17.3-6.6 Hz, 2H).[2] These signals correspond to the aromatic protons of the two fluorophenyl groups and the protons of the butyl chain.

Infrared (IR) Spectroscopy: FT-IR spectroscopy can be utilized to identify the key functional groups within the Fluspirilene molecule. Expected characteristic absorption bands would include:

-

C=O stretching (amide): ~1650-1680 cm⁻¹

-

N-H stretching (secondary amine/amide): ~3200-3500 cm⁻¹

-

C-N stretching : ~1250-1350 cm⁻¹

-

Aromatic C-H stretching : ~3000-3100 cm⁻¹

-

Aromatic C=C stretching : ~1450-1600 cm⁻¹

-

C-F stretching : ~1100-1250 cm⁻¹

Pharmacological Profile

Mechanism of Action

Fluspirilene exerts its antipsychotic effects primarily through the antagonism of dopamine D2 receptors in the brain.[1][2] The overactivity of dopaminergic neurotransmission in the mesolimbic pathway is implicated in the positive symptoms of schizophrenia.[1][2] By blocking these D2 receptors, Fluspirilene mitigates these symptoms.[1] It also exhibits some affinity for serotonin 5-HT2A receptors, which may contribute to its overall therapeutic profile and potentially alleviate some of the negative symptoms of schizophrenia.[2]

Pharmacokinetics

A key feature of Fluspirilene is its long-acting depot formulation, which allows for intramuscular administration typically on a weekly or bi-weekly basis.[1] This formulation leads to a slow and sustained release of the drug, maintaining stable plasma concentrations over an extended period.[1] The long half-life of Fluspirilene is advantageous for improving patient compliance.[2] Due to the slow absorption rate from the injection site being the rate-limiting step, Fluspirilene exhibits "flip-flop" kinetics.[9]

Synthesis and Manufacturing

The synthesis of Fluspirilene involves the preparation of two key intermediates: the spirocyclic amine, 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, and the alkylating agent, 4,4-bis(4-fluorophenyl)butyl halide.

Illustrative Synthetic Protocol

The following is a generalized, illustrative protocol based on known synthetic strategies.[4][10] Note: This is a conceptual outline and requires optimization and validation for practical application.

Step 1: Synthesis of 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (Spirocyclic Intermediate)

-

Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, dissolve 1-benzyl-4-piperidone in a suitable solvent such as ethanol.

-

Strecker Reaction: Add aniline and trimethylsilyl cyanide to the solution and stir at room temperature.

-

Hydrolysis and Cyclization: The resulting α-aminonitrile is then hydrolyzed with sulfuric acid to form the corresponding α-amino amide. Subsequent condensation with a suitable reagent like N,N-dimethylformamide dimethyl acetal can lead to the formation of the spirocyclic imidazolinone.

-

Reduction and Deprotection: The C=N double bond is reduced, for example, using sodium borohydride. The benzyl protecting group is then removed via catalytic hydrogenation to yield the desired spirocyclic amine.

Step 2: Synthesis of 4,4-bis(4-fluorophenyl)butyl bromide (Alkylating Agent)

-

Grignard Reaction: React γ-butyrolactone with an excess of 4-fluorophenyl magnesium bromide in an appropriate solvent like THF. This results in the formation of a diol.

-

Dehydration and Bromination: The diol is then dehydrated, for instance, by refluxing in aqueous hydrochloric acid, to yield an olefinic alcohol. Subsequent bromination of the alcohol and the double bond, followed by selective reduction of the double bond, can yield the desired 4,4-bis(4-fluorophenyl)butyl bromide.

Step 3: Final Assembly of Fluspirilene

-

Alkylation: The spirocyclic amine from Step 1 is reacted with the alkylating agent from Step 2 in the presence of a base (e.g., sodium carbonate) and a suitable solvent (e.g., acetonitrile) at an elevated temperature.

-

Purification: The crude Fluspirilene is then purified by recrystallization or column chromatography to yield the final product.

Analytical Methods for Quality Control

High-performance liquid chromatography (HPLC) coupled with a suitable detector is a standard method for the analysis of Fluspirilene in pharmaceutical formulations and for monitoring its purity.

Illustrative HPLC Method

The following is an example of an HPLC method for the determination of Fluspirilene. Note: This method is illustrative and requires validation for specific applications.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient mixture of acetonitrile and a buffer (e.g., 20 mM ammonium formate, pH 3.7).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent to a known concentration.

System Suitability: Before sample analysis, system suitability parameters such as theoretical plates, tailing factor, and reproducibility of injections should be established to ensure the performance of the chromatographic system.

Therapeutic Applications and Clinical Profile

Fluspirilene is primarily indicated for the long-term maintenance treatment of chronic schizophrenia.[1][5] Its long-acting injectable formulation is particularly beneficial for patients who have difficulty with adherence to oral medication.[1] Clinical studies have shown that Fluspirilene is effective in reducing the positive symptoms of schizophrenia.[11]

Side Effects and Adverse Reactions

As a typical antipsychotic, Fluspirilene is associated with a range of side effects. The most common are extrapyramidal symptoms (EPS), which include tremors, rigidity, slowness of movement (bradykinesia), and involuntary repetitive body movements (tardive dyskinesia).[12] Other potential side effects include drowsiness, dizziness, weight gain, dry mouth, and blurred vision.[1][12] A rare but serious adverse effect associated with antipsychotic medications is neuroleptic malignant syndrome (NMS).[6]

Safety and Handling

Fluspirilene should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety goggles, should be worn.[7] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[7] Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[7] In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary.[7]

Conclusion

Fluspirilene remains a relevant therapeutic option for the management of chronic schizophrenia, particularly due to its long-acting injectable formulation that promotes treatment adherence. A thorough understanding of its chemical properties, structure, pharmacology, and analytical methods is crucial for its continued development, manufacturing, and clinical application. This technical guide provides a comprehensive overview to support the work of researchers and professionals in the pharmaceutical sciences.

References

- Patsnap Synapse. (2024, June 15). What is Fluspirilene used for?

- Patsnap Synapse. (2024, July 17). What is the mechanism of Fluspirilene?

- MIMS Philippines. Fluspirilene: Uses, Dosage, Side Effects and More.

- PubMed. (1998). Determination of fluspirilene in human plasma by liquid chromatography-tandem mass spectrometry with electrospray ionisation.

- MDPI. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle.

- ResearchGate. (2011). Scheme 9. Fluspirilene synthesis by Shanghai Institute of Organic Chemistry.

- PubChem - NIH. Fluspirilene | C29H31F2N3O | CID 3396.

- PharmaCompass.com. Fluspirilen | Drug Information, Uses, Side Effects, Chemistry.

- Patsnap Synapse. (2024, July 12). What are the side effects of Fluspirilene?

- ResearchGate. (2022). A 2001 synthesis of fluspirilene from an Italian group.

- PubMed. (1989). Utilization and safety of fluspirilene in nonpsychotic outpatients.

- PubMed. (2014). The pharmacokinetics of long-acting antipsychotic medications.

- DrugFuture. Fluspirilene.

- Wikipedia. Fluspirilene.

- chemeurope.com. Fluspirilene.

- PMC - NIH. (2007). Depot fluspirilene for schizophrenia.

- Cochrane. (2007, January 24). Depot fluspirilene for schizophrenia.

- PubMed. (2000). Depot fluspirilene for schizophrenia.

Sources

- 1. Fluspirilene | C29H31F2N3O | CID 3396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2016071723A1 - Process for the preparation of a fluspirilene intermediate - Google Patents [patents.google.com]

- 3. content.e-bookshelf.de [content.e-bookshelf.de]

- 4. mdpi.com [mdpi.com]

- 5. Fluspirilene | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Fluspirilene at Best Price, High Purity (95%), Supplier & Trader in Mumbai [nacchemical.com]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 10. fluspirilene | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. mdpi.com [mdpi.com]

- 12. Fluspirilene - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Spectral Analysis of 3,5-Dichloro-4-hydroxybenzoic Acid

This guide provides a comprehensive analysis of the spectral data for 3,5-dichloro-4-hydroxybenzoic acid, a compound of interest in pharmaceutical and chemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to elucidate the molecular structure and characteristics of this compound.

Introduction

This compound (DCHB) is a halogenated derivative of 4-hydroxybenzoic acid. Its chemical structure, featuring two chlorine atoms ortho to a hydroxyl group and para to a carboxylic acid group, gives rise to distinct spectral features. Accurate interpretation of its NMR, IR, and Mass spectra is crucial for its identification, purity assessment, and understanding its chemical behavior in various applications. This guide provides a detailed examination of these spectral data, grounded in established scientific principles and experimental best practices.

Molecular Structure

The structural integrity of this compound is the foundation of its spectral signature. The arrangement of its constituent atoms and functional groups dictates the interactions with electromagnetic radiation and the fragmentation patterns observed in mass spectrometry.

Caption: Proposed mass spectral fragmentation pathway for this compound.

Conclusion

The comprehensive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectra provides a self-validating confirmation of the structure of this compound. The simplicity of the NMR spectra is a direct reflection of the molecule's symmetry. The IR spectrum clearly identifies the key functional groups, and the mass spectrum confirms the molecular weight and provides a logical fragmentation pattern consistent with the proposed structure. This guide serves as a valuable resource for scientists and researchers, offering a detailed interpretation of the spectral data and reinforcing the principles of structural elucidation through modern analytical techniques.

References

- University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]

- MSE 313 Jr lab manual. Fourier Transform Infrared Spectroscopy. [Link]

- NIST WebBook. This compound. [Link]

- PubChem. This compound. [Link]

- Iowa State University, Chemical Instrumentation Facility.

- SpectraBase. This compound - Optional[13C NMR] - Spectrum. [Link]

- SHIMADZU CORPORATION.

Potential natural sources of chlorinated hydroxybenzoic acids

Abstract

Chlorinated hydroxybenzoic acids represent a class of halogenated phenolic compounds with significant, yet underexplored, potential in drug discovery and development. While their synthetic counterparts have been studied, the natural world presents a vast and diverse reservoir of these molecules. This technical guide provides a comprehensive overview of the known and potential natural sources of chlorinated hydroxybenzoic acids, targeting researchers, scientists, and drug development professionals. We delve into the primary biological origins, including marine and terrestrial microorganisms and plants, and detail the biosynthetic pathways responsible for their formation. Furthermore, this guide outlines robust methodologies for the extraction, purification, and structural elucidation of these compounds from complex natural matrices. Finally, we summarize the current understanding of their biological activities and discuss their potential as scaffolds for novel therapeutic agents.

Introduction to Chlorinated Hydroxybenzoic Acids

Chemical Structure and Properties

Chlorinated hydroxybenzoic acids are aromatic carboxylic acids characterized by a benzene ring substituted with at least one hydroxyl group, one carboxyl group, and one or more chlorine atoms. The position and number of these substituents dramatically influence the molecule's chemical and physical properties, including its acidity, lipophilicity, and reactivity. These structural variations are also key determinants of their biological activity.

Significance in Drug Discovery and Environmental Science

The incorporation of chlorine atoms into a molecular scaffold can significantly enhance its biological efficacy.[1] Halogenation can improve membrane permeability, increase metabolic stability, and enhance binding affinity to target proteins. Consequently, chlorinated natural products are a promising source of lead compounds for developing new drugs, particularly in the areas of antimicrobial and anticancer therapies.[1][2] In environmental science, these compounds are of interest due to their persistence and potential role in biogeochemical cycles.[3]

Overview of Natural Occurrences

Chlorinated hydroxybenzoic acids and related chlorinated phenolic compounds are not merely synthetic creations; they are found in a diverse range of natural environments.[3] Marine ecosystems, in particular, are a rich source of halogenated metabolites produced by organisms as a potential chemical defense mechanism.[1][4] Fungi, bacteria, and even some plants have also been identified as producers of these compounds.[3][5][6]

Major Natural Sources and Representative Compounds

The natural world is a treasure trove of chemical diversity, and chlorinated hydroxybenzoic acids are no exception. These compounds have been isolated from a variety of organisms, each with unique metabolic capabilities.

Marine Organisms

The marine environment, with its high concentration of halides, is a particularly fertile ground for the discovery of halogenated natural products.[1][4]

2.1.1 Algae

Marine algae, particularly red algae (Rhodophyta), are known to produce a variety of halogenated secondary metabolites. While specific reports on chlorinated hydroxybenzoic acids are less common than for other halogenated phenols, the enzymatic machinery for their production is present in many algal species.

2.1.2 Sponges

Sponges (Porifera) and their associated microorganisms are prolific producers of bioactive compounds. The constant chemical warfare in their environment has driven the evolution of complex biosynthetic pathways, including those for halogenated molecules.

2.1.3 Marine Bacteria and Fungi

Marine microorganisms, including bacteria and fungi, are emerging as a significant source of novel chlorinated compounds.[1][7] The extreme conditions of the deep sea, such as high pressure and low temperatures, are thought to drive the evolution of unique metabolic pathways.[4] Deep-sea-derived fungi, such as Acremonium sclerotigenum and Spiromastix species, have been shown to produce a variety of chlorinated metabolites, some with potent antifungal and antibacterial activities.[1][2][5] Marine actinomycetes are another promising source of chlorinated secondary metabolites.[1]

Terrestrial Plants

While less common than in marine organisms, some terrestrial plants and their associated endophytic fungi have been found to produce chlorinated compounds.[8] 4-Hydroxybenzoic acid is a common plant metabolite, and subsequent chlorination by associated microbes is a plausible route for the formation of chlorinated derivatives.[8][9]

Fungi

Terrestrial fungi, especially those involved in lignin degradation (white-rot fungi), are known to produce chlorinated anisyl and hydroquinone compounds as byproducts of lignin breakdown.[6] Fungi possess chloroperoxidase enzymes capable of incorporating chlorine into organic molecules.[8] The genus Acremonium is a notable producer of chlorinated orsellinic aldehyde and ascochlorin derivatives.[5]

Bacteria

Soil-dwelling bacteria, particularly from the phylum Actinobacteria, are renowned for their ability to produce a vast array of secondary metabolites, including chlorinated antibiotics like vancomycin.[3] Species of Streptomyces have been shown to biotransform p-hydroxybenzoate into chlorinated phenols.[8] The enzymatic machinery for producing chlorinated aromatic compounds is widespread in this group of bacteria.[3][7]

Biosynthesis of Chlorinated Hydroxybenzoic Acids

The biosynthesis of chlorinated hydroxybenzoic acids in nature is a fascinating process that relies on specialized enzymes and readily available precursors.

Role of Haloperoxidase Enzymes

The key enzymes responsible for the chlorination of organic molecules in nature are haloperoxidases, particularly chloroperoxidases.[3][8] These enzymes utilize hydrogen peroxide to oxidize chloride ions (Cl⁻) to a more electrophilic chlorine species (e.g., hypochlorous acid, HOCl), which can then react with electron-rich aromatic rings, such as those of hydroxybenzoic acids.[6]

Key Biosynthetic Pathways

The biosynthesis of the hydroxybenzoic acid core typically proceeds through the shikimate pathway, which generates aromatic amino acids and other phenolic compounds from carbohydrate precursors.[10][11][12] 4-Hydroxybenzoic acid is a key intermediate in this pathway.[9][12] Subsequent chlorination by haloperoxidases leads to the formation of chlorinated derivatives.

Biosynthetic pathway of chlorinated hydroxybenzoic acids.

Precursor Molecules and Environmental Factors

The availability of precursor molecules, such as 4-hydroxybenzoic acid, and the concentration of chloride ions in the environment are critical factors influencing the production of chlorinated hydroxybenzoic acids.[8] The expression of haloperoxidase enzymes can also be induced by environmental stressors, suggesting a role for these chlorinated compounds in ecological interactions.

Methodologies for Isolation and Characterization

The successful isolation and characterization of chlorinated hydroxybenzoic acids from natural sources require a combination of careful extraction techniques and powerful analytical methods.

Extraction and Purification Protocols

The choice of extraction and purification methods is crucial to obtaining pure compounds for structural elucidation and biological testing.

4.1.1 Step-by-step protocol for Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the selective extraction and concentration of analytes from complex matrices.[13][14]

-

Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18) by passing a suitable organic solvent (e.g., methanol) followed by deionized water.

-

Sample Loading: Load the acidified aqueous extract onto the conditioned SPE cartridge at a slow, controlled flow rate.

-

Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar impurities.

-

Elution: Elute the chlorinated hydroxybenzoic acids from the cartridge using a stronger organic solvent (e.g., methanol, acetonitrile, or ethyl acetate).

-

Concentration: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for further analysis.

4.1.2 Step-by-step protocol for High-Performance Liquid Chromatography (HPLC) Purification

HPLC is a powerful technique for the separation and purification of individual compounds from a complex mixture.[15]

-

Column Selection: Choose a suitable HPLC column, typically a reversed-phase column (e.g., C18 or phenyl-hexyl), for the separation of phenolic compounds.

-

Mobile Phase Optimization: Develop a gradient or isocratic mobile phase system, often consisting of a mixture of water (acidified with formic or acetic acid) and an organic solvent (e.g., methanol or acetonitrile), to achieve optimal separation of the target compounds.

-

Sample Injection: Inject the concentrated extract onto the HPLC system.

-

Fraction Collection: Collect the fractions corresponding to the peaks of interest based on the UV chromatogram.

-

Purity Assessment: Analyze the collected fractions by analytical HPLC to assess their purity.

Structural Elucidation Techniques

Once a pure compound has been isolated, its chemical structure must be determined using a combination of spectroscopic techniques.

4.2.1 Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly useful for determining the molecular formula. The characteristic isotopic pattern of chlorine (approximately 3:1 ratio of ³⁵Cl to ³⁷Cl) is a key indicator of the presence and number of chlorine atoms in a molecule.[5]

4.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. 1D NMR (¹H and ¹³C) provides information about the number and types of protons and carbons, while 2D NMR experiments (e.g., COSY, HSQC, HMBC) reveal the connectivity between atoms, allowing for the complete structural elucidation of the molecule.

Workflow Diagram

General workflow for isolation and characterization.

Biological Activities and Potential Applications

Naturally occurring chlorinated hydroxybenzoic acids and related compounds have demonstrated a range of interesting biological activities, making them attractive candidates for further investigation in drug development.[16][17][18][19]

Antimicrobial and Antifungal Properties

Many chlorinated natural products exhibit potent antimicrobial and antifungal activity.[1][2][5][20] For example, chlorinated metabolites from the deep-sea-derived fungus Spiromastix sp. have shown significant activity against Gram-positive pathogenic bacteria, including Staphylococcus aureus.[1][2] Similarly, chlorinated meroterpenoids from Acremonium sclerotigenum displayed strong antifungal efficacy against Cryptococcus gattii.[5]

Herbicidal and Algicidal Activities

Some hydroxybenzoic acids and their derivatives have been reported to possess herbicidal and algicidal properties.[16][18] This suggests that their chlorinated counterparts could also have potential applications in agriculture as natural herbicides or algaecides.

Pharmacological Potential

The diverse biological activities of chlorinated hydroxybenzoic acids extend to other areas of pharmacology. They have been investigated for their anti-inflammatory, antioxidant, and enzyme-inhibiting properties.[10][16][17] The presence of the chlorine atom can modulate these activities, sometimes leading to enhanced potency.

Data Summary Table of Biological Activities

| Compound Class | Source Organism | Biological Activity | Reference |

| Chlorinated Meroterpenoids | Acremonium sclerotigenum (Fungus) | Antifungal (Cryptococcus gattii) | [5] |

| Chlorinated Depsidones & Isocoumarins | Spiromastix sp. (Fungus) | Antibacterial (Gram-positive bacteria) | [1][2] |

| Lynamicins (Chlorinated bisindole pyrroles) | Marinispora sp. (Bacteria) | Antibacterial (S. aureus, E. faecalis) | [20] |

| Chlorinated Anisyl Compounds | White-rot fungi | General antimicrobial | [6] |

Conclusion and Future Perspectives

The natural world is a vast and largely untapped resource for the discovery of novel chlorinated hydroxybenzoic acids and related compounds. Marine microorganisms, in particular, hold immense promise as a source of structurally unique and biologically active molecules. Advances in analytical techniques, such as high-resolution mass spectrometry and cryoprobe NMR spectroscopy, will continue to facilitate the discovery and characterization of these compounds from complex natural extracts.

Future research should focus on several key areas:

-

Exploring new environments: Bioprospecting in underexplored habitats, such as deep-sea trenches and hypersaline environments, is likely to yield novel chlorinated metabolites.

-

Genomic and transcriptomic approaches: Mining the genomes and transcriptomes of known producer organisms can help to identify the biosynthetic gene clusters responsible for the production of chlorinated compounds, enabling their heterologous expression and synthetic biology applications.

-

Mechanism of action studies: Elucidating the molecular targets and mechanisms of action of bioactive chlorinated hydroxybenzoic acids is crucial for their development as therapeutic agents.

By embracing a multidisciplinary approach that combines natural product chemistry, microbiology, and pharmacology, the scientific community can unlock the full potential of these fascinating natural molecules for the benefit of human health and agriculture.

References

- New Chlorinated Meroterpenoids with Antifungal Activity from the Deep-Sea-Derived Fungus Acremonium sclerotigenum. (n.d.). MDPI.

- Chlorinated metabolites with antibacterial activities from a deep-sea-derived Spiromastix fungus. (2021). RSC Publishing.

- (PDF) Chlorinated metabolites with antibacterial activities from a deep-sea-derived Spiromastix fungus. (n.d.). ResearchGate.

- Marine Bacterial Secondary Metabolites: A Treasure House for Structurally Unique and Effective Antimicrobial Compounds. (n.d.). National Institutes of Health.

- Chemically Diverse and Biologically Active Secondary Metabolites from Marine Phylum chlorophyta. (n.d.). MDPI.

- Biodegradation of Chlorinated Compounds by White Rot Fungi. (n.d.). ResearchGate.

- Bioactive Compounds from Marine Bacteria and Fungi. (n.d.). National Institutes of Health.

- Microbial Synthesis and Transformation of Inorganic and Organic Chlorine Compounds. (n.d.). National Institutes of Health.

- 4-Hydroxybenzoic acid derivatives synthesized through metabolic... (n.d.). ResearchGate.

- OH COOH A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013).

- Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid. (2018). National Institutes of Health.

- Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. (n.d.). National Institutes of Health.

- Chlorinated metabolites with antibacterial activities from a deep-sea-derived Spiromastix fungus. (n.d.). RSC Publishing.

- Synthesis and biological activity of hydrazones of o- and p-hydroxybenzoic acids. Spatial structure of 5-Bromo-2-hydroxybenzylidene-4-hydroxybenzohydrazide. (2017). ResearchGate.

- EPA Method 525.3. (n.d.). The Royal Society of Chemistry.

- THE BIOSYNTHESIS OF HYDROXYBENZOIC ACIDS IN HIGHER PLANTS. (1963). DTIC.

- A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. (2025). ResearchGate.

- A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. (n.d.). VU Research Repository.

- Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. (2021). National Institutes of Health.

- Biosynthetic Mechanisms of Plant Chlorogenic Acid from a Microbiological Perspective. (2025).

- Occurrence and content of hydroxycinnamic and hydroxybenzoic acid compounds in foods. (1989).

- A Guide to Preparing and Analyzing Chlorinated Pesticides. (n.d.).

- Characterization and Determination of Chloro- and Bromo-Benzoquinones as New Chlorination Disinfection Byproducts in Drinking Water. (n.d.).

- A comprehensive review of the classification, sources, biosynthesis, and biological properties of hydroxybenzoic and hydroxycinnamic acids. (2023). ResearchGate.

- Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC. (2004). National Institutes of Health.

- Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. (2021). National Institutes of Health.

Sources

- 1. Chlorinated metabolites with antibacterial activities from a deep-sea-derived Spiromastix fungus - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05736G [pubs.rsc.org]

- 2. Chlorinated metabolites with antibacterial activities from a deep-sea-derived Spiromastix fungus - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Microbial Synthesis and Transformation of Inorganic and Organic Chlorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Marine Bacterial Secondary Metabolites: A Treasure House for Structurally Unique and Effective Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 15. Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. globalresearchonline.net [globalresearchonline.net]

- 17. Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Plant-Derived and Dietary Hydroxybenzoic Acids-A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Bioactive Compounds from Marine Bacteria and Fungi - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Potential of 3,5-Dichloro-4-hydroxybenzoic Acid Derivatives in Therapeutic Development: A Technical Guide

Abstract

Derivatives of 3,5-dichloro-4-hydroxybenzoic acid represent a compelling class of compounds with a broad spectrum of underexplored biological activities. This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the synthesis, known biological activities, and therapeutic potential of these halogenated phenolic compounds. We will delve into their antimicrobial, antioxidant, and cytotoxic properties, offering insights into their mechanisms of action and structure-activity relationships. This guide aims to be a comprehensive resource, complete with detailed experimental protocols and visual aids, to facilitate further research and development in this promising area of medicinal chemistry.

Introduction: The Significance of Halogenated Phenolic Scaffolds

The incorporation of halogen atoms into pharmacologically active molecules is a well-established strategy in drug discovery to modulate their physicochemical properties and enhance biological activity. Halogenation can influence lipophilicity, metabolic stability, and binding interactions with biological targets. The this compound scaffold, in particular, presents a unique combination of a phenolic hydroxyl group, a carboxylic acid moiety, and two chlorine atoms on the aromatic ring. This arrangement offers multiple points for chemical modification to generate a diverse library of derivatives, including esters, amides, and hydrazides, each with the potential for distinct biological profiles. Research into related hydroxybenzoic acids has revealed a wide array of biological effects, including antimicrobial, antioxidant, and anticancer activities, suggesting that the targeted exploration of this compound derivatives is a promising avenue for the discovery of novel therapeutic agents.[1][2]

Synthesis of this compound and its Key Derivatives

The parent compound, this compound, serves as the foundational starting material for a variety of derivatives. Its synthesis can be achieved through various methods, often involving the chlorination of p-hydroxybenzoic acid.

Synthesis of this compound

A common laboratory-scale synthesis involves the direct chlorination of 4-hydroxybenzoic acid using a suitable chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂), in an appropriate solvent. The reaction conditions need to be carefully controlled to achieve dichlorination at the 3 and 5 positions.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a well-ventilated fume hood, dissolve 4-hydroxybenzoic acid in a suitable solvent (e.g., glacial acetic acid) in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Chlorination: Slowly add a stoichiometric excess of the chlorinating agent (e.g., sulfuryl chloride) dropwise to the stirred solution at room temperature. The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cautiously pour the reaction mixture into ice-cold water to precipitate the product.

-

Purification: Collect the crude product by filtration, wash thoroughly with cold water to remove any residual acid, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis of Key Derivatives

The carboxylic acid and hydroxyl groups of this compound are amenable to a variety of chemical transformations to yield esters, amides, and hydrazides.

Ester derivatives can be synthesized via Fischer esterification, reacting this compound with an alcohol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid).

Amide derivatives are typically prepared by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with a primary or secondary amine. Alternatively, coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the direct amidation.

Hydrazides are synthesized by reacting the corresponding ester with hydrazine hydrate. These hydrazides can then be further reacted with various aldehydes or ketones to form hydrazones, a class of compounds known for their diverse biological activities. The synthesis of 3,5-dichloro-4-hydroxybenzohydrazide has been reported by reacting the methyl ester of this compound with hydrazine hydrate.

Caption: General synthetic routes to key derivatives of this compound.

Biological Activities and Therapeutic Potential

While research specifically on a broad range of this compound derivatives is still emerging, the existing literature on related halogenated phenolic compounds provides a strong rationale for their investigation across several therapeutic areas.

Antimicrobial Activity

Halogenated compounds are known to possess significant antimicrobial properties. The introduction of chlorine atoms to the phenolic ring can enhance the lipophilicity of the molecule, potentially facilitating its passage through microbial cell membranes. The acidic nature of the carboxylic acid group and the presence of the hydroxyl group can also contribute to the antimicrobial effect.

Mechanism of Action: The antimicrobial action of halogenated phenols is often attributed to their ability to disrupt cell membranes, leading to leakage of intracellular components, and to inhibit essential enzymes by binding to their active sites. The oxidative and halogenating potential of these compounds can lead to the denaturation of proteins and nucleic acids.[3] Studies on sulfonamides containing a 5-chloro-2-hydroxybenzoic acid scaffold have demonstrated activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing promising minimum inhibitory concentrations (MICs).[3] For instance, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide exhibited MIC values in the range of 15.62-31.25 µmol/L against methicillin-sensitive and -resistant Staphylococcus aureus.[3] Hydrazide-hydrazones derived from 4-hydroxybenzoic acid have also shown potent antifungal activity.[4]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours).

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The hydroxyl group on the aromatic ring can donate a hydrogen atom to a free radical, thereby neutralizing it and preventing oxidative damage to cells and tissues.

Mechanism of Action: The antioxidant activity of hydroxybenzoic acids is influenced by the number and position of hydroxyl groups. The presence of electron-donating groups on the aromatic ring can enhance the stability of the resulting phenoxyl radical, thus increasing the antioxidant capacity. While the chlorine atoms in this compound are electron-withdrawing, the overall electronic effect on the phenolic hydroxyl group's ability to donate a hydrogen atom would determine the antioxidant potential of its derivatives.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol). Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

-

Reaction Mixture: In a 96-well plate or cuvettes, mix various concentrations of the test compound with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

IC50 Determination: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against compound concentration.

Cytotoxic and Anticancer Activity

Several studies have highlighted the potential of halogenated benzoic acid derivatives as anticancer agents. The cytotoxic effects of these compounds are often linked to their ability to induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways in cancer cells.

Mechanism of Action: The precise mechanisms of anticancer activity for this compound derivatives are not yet fully elucidated. However, research on the parent compound and its isomer, 3,5-dichloro-2-hydroxybenzoic acid, suggests that their cytotoxicity may be related to the induction of oxidative stress. One study found that the cytotoxicity of these isomers in Chinese hamster ovary cells was correlated with an increase in intracellular superoxide dismutase (SOD) activity, suggesting that the interaction with this enzyme and the subsequent disruption of redox homeostasis could be a key cytotoxic mechanism. Dichloroacetyl amides, a class of compounds that could be derived from this compound, have shown potent cytotoxicity against various cancer cell lines, with some derivatives exhibiting submicromolar CC50 values.[5] These compounds were found to induce mitotic accumulation and cleavage of PARP and procaspase-3, indicating an apoptotic mechanism of cell death.[5]

| Derivative Class | Reported Activity | Target Organisms/Cell Lines | Reported Values |

| Dichloroacetyl amides of 3,5-bis(benzylidene)-4-piperidones | Anticancer | Squamous cell carcinomas (Ca9-22, HSC-2, etc.) | Submicromolar CC50 values |

| Sulfonamides of 5-chloro-2-hydroxybenzoic acid | Antibacterial | S. aureus (MRSA and MSSA) | MIC: 15.62-31.25 µmol/L |

| 4-Hydroxybenzoic acid hydrazide-hydrazones | Antifungal | Botrytis cinerea, Colletotrichum unicolor | High % growth inhibition |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of around 570 nm using a microplate reader.

-

Calculation of Cell Viability: Calculate the percentage of cell viability relative to untreated control cells.

-

IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from a dose-response curve.

Caption: Overview of the key biological activities of this compound derivatives and their potential mechanisms.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for this compound derivatives is yet to be established due to limited studies, some general principles can be inferred from related compound classes:

-

Lipophilicity: The nature of the ester or amide substituent will significantly impact the lipophilicity of the molecule. Increased lipophilicity can enhance membrane permeability and, consequently, antimicrobial and cytotoxic activity, but it must be balanced to maintain sufficient aqueous solubility for bioavailability.

-

Electronic Effects: The electronic properties of substituents on the aromatic ring or within the ester/amide moiety can influence the reactivity of the phenolic hydroxyl and carboxylic acid groups, thereby affecting antioxidant and enzyme-inhibitory activities.

-

Steric Factors: The size and shape of the derivatives will play a crucial role in their ability to bind to the active sites of target enzymes or receptors.

Future Directions and Conclusion

The derivatives of this compound represent a promising, yet largely untapped, area for therapeutic innovation. The foundational chemical scaffold offers a versatile platform for the synthesis of a wide array of novel compounds. Preliminary evidence from related structures strongly suggests the potential for potent antimicrobial, antioxidant, and anticancer activities.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound esters, amides, and hydrazones. Comprehensive screening against a broad panel of microbial strains and cancer cell lines is warranted to identify lead compounds with high efficacy and selectivity. Subsequent mechanistic studies will be crucial to elucidate their modes of action and to guide further optimization through a detailed understanding of their structure-activity relationships. This in-depth technical guide provides the necessary framework and foundational knowledge to empower researchers to unlock the full therapeutic potential of this intriguing class of halogenated phenolic compounds.

References

- Dichloroacetyl Amides of 3,5-Bis(benzylidene)-4-piperidones Displaying Greater Toxicity to Neoplasms than to Non-Malignant Cells. PMC. [Link]

- This compound | C7H4Cl2O3 | CID 18749. PubChem. [Link]

- A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. SAGE Journals. [Link]

- 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops. MDPI. [Link]

- Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. PubMed. [Link]

- Convenient synthesis of 3,5-dialkoxy-4-hydroxy cinnamic acids. Journal of Applied BioMedicine. [Link]

- Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones.

- CN103224451A - Method for synthesizing 3,5-dichlorobenzoic acid.

- Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research. [Link]

- 4-Hydroxybenzoic acid derivatives synthesized through metabolic...

- Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applic

- Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. NIH. [Link]

- Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol. PubMed. [Link]

- Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones on SH-SY5Y Neuroblastoma Cell Lines. PubMed Central. [Link]

- This compound ETHYL ESTER. gsrs.

- This compound. NIST WebBook. [Link]

- (12) United States Patent.

- US4072707A - Preparation of 3,5-dialkyl-4-hydroxybenzoic acid.

- Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and antioxidant activities of 3,5-dialkoxy-4-hydroxycinnamamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Dichloroacetyl Amides of 3,5-Bis(benzylidene)-4-piperidones Displaying Greater Toxicity to Neoplasms than to Non-Malignant Cells - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Crossroads: 3,5-Dichloro-4-hydroxybenzoic Acid in Microbial Systems

An In-depth Technical Guide for Researchers

A Senior Application Scientist's Guide to its Formation, Degradation, and Analysis

Abstract

3,5-Dichloro-4-hydroxybenzoic acid (DC-HBA) is a halogenated aromatic compound of significant interest in environmental science and microbial biotechnology. While not a primary metabolite, it frequently emerges as a key intermediate in the microbial degradation of anthropogenic pollutants, including chlorinated pesticides and phenols. Its appearance represents a critical metabolic node, determining the fate of these pollutants and influencing the ecotoxicity of the surrounding environment. This guide provides an in-depth exploration of DC-HBA's role as a microbial metabolite. We will examine its formation through biotransformation, delineate putative catabolic pathways, discuss its physiological impact, and provide detailed, field-proven protocols for its extraction and quantification.

Introduction: The Significance of a Halogenated Intermediate

This compound is a derivative of 4-hydroxybenzoic acid, characterized by chlorine substituents at the C-3 and C-5 positions of the benzene ring.[1] Its environmental relevance stems primarily from its role as a transformation product of various industrial chemicals. For instance, it is a known environmental transformation product of the fungicide Tolclofos-methyl.[1] The microbial metabolism of highly chlorinated compounds is a cornerstone of bioremediation. Bacteria and fungi have evolved sophisticated enzymatic machinery to dehalogenate and cleave the aromatic rings of these recalcitrant molecules.[2][3][4]

The presence of DC-HBA in a microbial system is a double-edged sword. On one hand, its formation from a more complex pollutant signifies a successful initial detoxification step. On the other hand, DC-HBA itself can exhibit toxicity, and its persistence can be a bottleneck in the complete mineralization of the original pollutant.[5][6] Therefore, understanding its metabolic lifecycle is paramount for designing effective bioremediation strategies and for assessing the environmental impact of chlorinated pollutants.

| Property | Value | Source |

| Molecular Formula | C₇H₄Cl₂O₃ | [7] |

| Molecular Weight | 207.01 g/mol | [1] |

| CAS Number | 3336-41-2 | |

| Appearance | White Powder | [8] |

| Melting Point | 264-266 °C |

Microbial Formation: A Product of Detoxification Pathways

Microorganisms rarely synthesize DC-HBA de novo. Instead, it is most commonly formed as an intermediate during the breakdown of more complex xenobiotics. The initial steps in the degradation of many chlorinated aromatic compounds involve hydroxylation and dehalogenation reactions, which can lead to the formation of chlorinated hydroxybenzoic acids.

A key mechanism involves the action of monooxygenase or dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring, often displacing a chlorine atom in the process.[2][4] For example, the degradation of pentachlorophenol (PCP) by bacteria like Sphingomonas chlorophenolicum is initiated by a PCP-4-monooxygenase, which hydroxylates the ring to form tetrachlorohydroquinone.[2] Subsequent dehalogenation and oxidative steps can lead to chlorinated intermediates.

While a direct, single-enzyme pathway to DC-HBA from a common pollutant is not extensively documented, a plausible formation route can be inferred from the metabolism of related compounds. For instance, anaerobic microorganisms like Desulfitobacterium species are known to transform chlorinated hydroquinones, which are metabolites of basidiomycete fungi, into various chlorophenols through demethylation, dehydroxylation, and dechlorination steps.[9][10] A similar carboxylation and subsequent modification of a dichlorinated phenol could yield DC-HBA.

Caption: Putative pathway for the formation of DC-HBA from a precursor chlorinated phenol.

Microbial Degradation: Breaking Down a Recalcitrant Intermediate

The complete mineralization of DC-HBA is crucial for detoxification. The degradation of hydroxybenzoic acids by microorganisms is a well-studied process, typically involving further hydroxylation to form dihydroxybenzoic acids (like protocatechuic acid or gentisic acid), which are then susceptible to ring cleavage by dioxygenase enzymes.[11][12]

For DC-HBA, the degradation pathway likely involves the following key steps:

-

Reductive Dehalogenation: The first and often rate-limiting step is the removal of chlorine atoms. This can be catalyzed by reductive dehalogenases, which replace a chlorine with a hydrogen atom, yielding 4-hydroxybenzoic acid.

-

Oxidative Decarboxylation: Alternatively, some microbes can decarboxylate the molecule to form 2,6-dichlorophenol, which then enters a chlorophenol degradation pathway.

-

Hydroxylation: Following dehalogenation to 4-hydroxybenzoic acid, the molecule is hydroxylated by a monooxygenase to form protocatechuic acid (3,4-dihydroxybenzoic acid).[11]

-

Ring Cleavage: Protocatechuic acid is a key intermediate that can be cleaved by protocatechuate dioxygenases via either the ortho- or meta-cleavage pathway.[12] These pathways ultimately convert the aromatic ring into intermediates of central metabolism, such as succinate and acetyl-CoA, which can be used for energy and biomass.[11]

Caption: Putative degradation pathway of DC-HBA via dehalogenation and ring cleavage.

Physiological Effects and Toxicological Profile

The accumulation of chlorinated intermediates like DC-HBA during bioremediation can have significant physiological consequences. Recent studies have highlighted the isomer-specific cytotoxicity of phenolic disinfection byproducts, a class of compounds to which DC-HBA belongs.[5][6]

Research comparing this compound with its isomer, 3,5-dichloro-2-hydroxybenzoic acid, found that both compounds can induce oxidative stress in mammalian cell lines.[5] Exposure led to a dose-dependent increase in intracellular superoxide dismutase (SOD) activity, indicating a cellular response to combat reactive oxygen species.[5] Molecular docking simulations suggest these molecules can interact with and modulate the activity of key enzymes like Cu/Zn-SOD.[5] For drug development professionals, this bioactivity suggests that DC-HBA and similar structures could be investigated for pharmacological properties, although their primary interest remains in their toxicological profile during environmental cleanup.

Analytical Methodologies and Protocols

Accurate quantification of DC-HBA is essential for monitoring bioremediation processes and conducting toxicological studies. The primary methods employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[13][14]

| Method | Principle | Derivatization | Pros | Cons |

| HPLC-DAD/UV | Separation based on polarity; detection via UV absorbance. | Not required. | Robust, reproducible, simple sample prep. | Lower sensitivity and specificity than MS. |

| LC-MS/MS | Separation by HPLC; detection by mass spectrometry. | Not required. | High sensitivity and specificity. | Higher equipment cost and complexity. |

| GC-MS | Separation of volatile compounds; detection by mass spectrometry. | Required (e.g., silylation).[14] | Excellent separation and structural info. | Derivatization adds steps and variability. |

Experimental Protocol: Quantification of DC-HBA in Microbial Culture by HPLC-DAD

This protocol provides a self-validating system for the reliable quantification of DC-HBA from a liquid microbial culture.

1. Sample Preparation & Extraction

-

Rationale: The goal is to separate the analyte (DC-HBA) from the complex culture medium (salts, proteins, other metabolites) and the microbial cells. Acidification ensures DC-HBA is in its protonated, less polar form, enhancing its extraction into an organic solvent.

-

Protocol:

-

Collect 10 mL of microbial culture into a centrifuge tube.

-